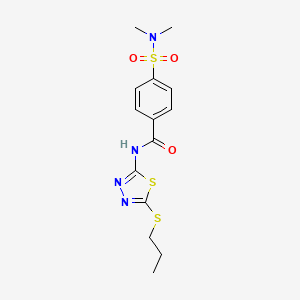

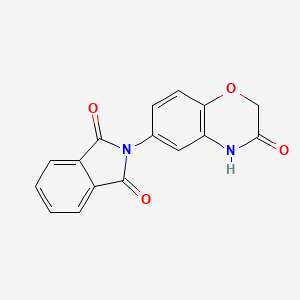

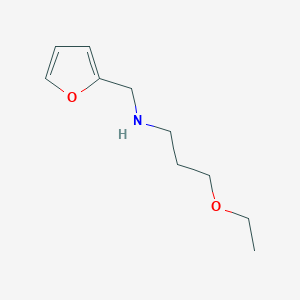

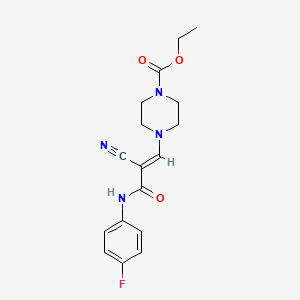

5-chloro-2-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-chloro-2-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide" is a structurally complex molecule that appears to be related to various benzenesulfonamide derivatives. These derivatives have been extensively studied due to their potential biological activities, including inhibition of HIV integrase , anticancer properties , and inhibition of human carbonic anhydrases . The presence of a chloro group and a pyrrol moiety within the structure suggests that the compound may interact with biological targets in a specific manner, potentially offering therapeutic benefits.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of specific sulfonamide groups with various aromatic or heteroaromatic compounds. For instance, styrylquinoline derivatives are synthesized based on CoMFA analysis of similar compounds, which could be related to the synthesis of the compound . Additionally, the synthesis of triazine derivatives involves the reaction of aminoguanidines with phenylglyoxal hydrate , which may provide insights into the synthetic pathways that could be employed for the compound of interest.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the introduction of a chloro group at the meta position of the benzenesulfonamide ring has been shown to increase the affinity to carbonic anhydrase isoforms . This suggests that the chloro and methyl groups in the compound's structure could play a significant role in its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The derivatization of amines with benzenesulfonyl chloride is a reaction that could be relevant to the compound , as it involves the transformation of amines into more complex structures . This type of reaction could be part of the compound's mechanism of action or its metabolic processing in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the presence of a naphthyl moiety has been found to contribute significantly to the anticancer activity of certain derivatives . The compound's chloro, methyl, and pyrrol groups, along with the morpholinoethyl moiety, are likely to affect its physical and chemical properties, which in turn could impact its pharmacokinetic and pharmacodynamic profiles.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors

Compounds structurally related to 5-chloro-2-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide have been investigated for their efficiency as carbonic anhydrase (CA) inhibitors. CA is an enzyme of physiological relevance, and its inhibition is a strategy for treating various diseases, including glaucoma, epilepsy, obesity, and cancer. Specifically, derivatives incorporating ureido and triazine moieties have shown significant inhibition against human carbonic anhydrase isoforms, particularly the tumor-associated hCA IX, making them of interest for anticancer studies (Lolak et al., 2019).

Antimicrobial and Antifungal Activities

The synthesis of novel 5-bromo-2-chloropyrimidin-4-amine derivatives, including those structurally related to the mentioned benzenesulfonamide, has shown significant antimicrobial activity against pathogenic bacterial and fungal strains. This highlights their potential application in developing new antimicrobial agents (Ranganatha et al., 2018).

Cognitive Enhancing Properties

Research on compounds like SB-399885, which is a selective 5-HT6 receptor antagonist, demonstrates the cognitive enhancing properties in models of aged rat water maze and novel object recognition. These studies provide insights into the therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Propriétés

IUPAC Name |

5-chloro-2-methyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O3S/c1-14-5-6-15(19)12-18(14)26(23,24)20-13-17(16-4-3-7-21(16)2)22-8-10-25-11-9-22/h3-7,12,17,20H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKLCIKRZYXJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

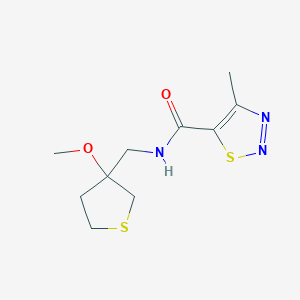

![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)

![3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid](/img/structure/B2542911.png)